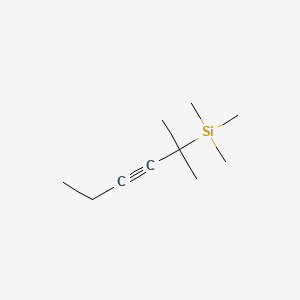
2-Methyl-2-trimethylsilyl-3-hexyne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-trimethylsilyl-3-hexyne is an organic compound with the molecular formula C10H20Si. It is a branched alkyne with a trimethylsilyl group attached to the second carbon atom and a methyl group attached to the third carbon atom of the hexyne chain. This compound is known for its unique structural properties and is used in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-2-trimethylsilyl-3-hexyne can be synthesized through several methods. One common method involves the reaction of 2-methyl-3-hexyne with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs in an aprotic solvent like tetrahydrofuran or dimethyl sulfoxide at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, with careful control of reaction conditions and purification steps to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-trimethylsilyl-3-hexyne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne to alkenes or alkanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium methoxide or lithium diisopropylamide.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Various substituted alkynes depending on the nucleophile used.
Scientific Research Applications
2-Methyl-2-trimethylsilyl-3-hexyne is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis and as a precursor for more complex molecules.
Biology: In the study of enzyme-catalyzed reactions involving alkynes.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-2-trimethylsilyl-3-hexyne involves its ability to participate in various chemical reactions due to the presence of the alkyne and trimethylsilyl groups. The alkyne group can undergo addition reactions, while the trimethylsilyl group can be easily removed or substituted, allowing for the formation of diverse products. The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-hexyne: Lacks the trimethylsilyl group, leading to different reactivity and applications.
2-Trimethylsilyl-3-hexyne: Similar structure but without the methyl group on the third carbon atom.
3-Trimethylsilyl-1-butyne: A shorter alkyne with a trimethylsilyl group.
Uniqueness
2-Methyl-2-trimethylsilyl-3-hexyne is unique due to the presence of both a trimethylsilyl group and a methyl group on the alkyne chain. This combination provides distinct reactivity and versatility in chemical synthesis, making it valuable in various research and industrial applications.
Properties
CAS No. |
61227-99-4 |
|---|---|
Molecular Formula |
C10H20Si |
Molecular Weight |
168.35 g/mol |
IUPAC Name |
trimethyl(2-methylhex-3-yn-2-yl)silane |
InChI |
InChI=1S/C10H20Si/c1-7-8-9-10(2,3)11(4,5)6/h7H2,1-6H3 |
InChI Key |
ARDTWJOANDCVCM-UHFFFAOYSA-N |
Canonical SMILES |
CCC#CC(C)(C)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















